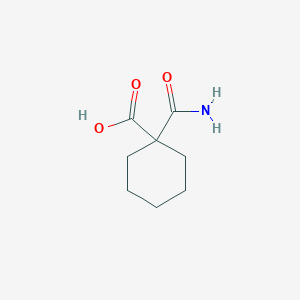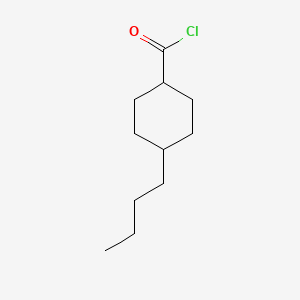
4-Butylcyclohexane-1-carbonyl chloride
Overview
Description
The compound 4-Butylcyclohexane-1-carbonyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a chloride salt of a pyridine derivative with a butyl chain, which shares some structural similarities with 4-Butylcyclohexane-1-carbonyl chloride, particularly the presence of a butyl group attached to a cyclic structure . The second paper examines the structure of cyclohexylcyclohexanes with various alkyl groups, which are structurally related to the cyclohexane ring in 4-Butylcyclohexane-1-carbonyl chloride .
Synthesis Analysis
While the synthesis of 4-Butylcyclohexane-1-carbonyl chloride is not explicitly described in the papers, the synthesis of structurally related compounds is detailed. The first paper describes the synthesis of a pyridinium chloride salt, which involves the formation of a chloride salt from a pyridine derivative . This suggests that the synthesis of 4-Butylcyclohexane-1-carbonyl chloride might also involve the introduction of a chloride group to a pre-existing organic framework, possibly through a reaction with thionyl chloride or other chlorinating agents.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Butylcyclohexane-1-carbonyl chloride is discussed in both papers. The first paper provides information on the crystal structure of a pyridinium chloride salt, which is determined using single crystal X-ray diffraction . The second paper describes the crystal and molecular structures of cyclohexylcyclohexanes, where the cyclohexyl rings adopt a chair conformation . This information can be used to infer that 4-Butylcyclohexane-1-carbonyl chloride may also exhibit a chair conformation for its cyclohexane ring, which is a common and stable conformation for such structures.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Butylcyclohexane-1-carbonyl chloride can be partially deduced from the properties of related compounds discussed in the papers. The first paper mentions the solvatochromic effects of the pyridinium chloride salt in different solvents, which indicates that solvent interactions can significantly affect the properties of such compounds . The second paper discusses the liquid crystalline phases of cyclohexylcyclohexanes, suggesting that 4-Butylcyclohexane-1-carbonyl chloride might also exhibit phase behavior that is sensitive to temperature and molecular packing .
Mechanism of Action
Target of Action
The primary target of 4-Butylcyclohexane-1-carbonyl chloride is likely to be the benzylic position of the cyclohexane ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .
Mode of Action
The compound interacts with its target through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) interacts with the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various transformations, including free radical bromination, nucleophilic substitution, and oxidation . These transformations can potentially affect a variety of biochemical pathways.
Result of Action
The result of the compound’s action is the formation of a new molecule through the substitution of the chloride group at the benzylic position . This can lead to changes in the molecular structure and properties of the compound, which can have various downstream effects at the cellular level.
Action Environment
The action of 4-Butylcyclohexane-1-carbonyl chloride can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the presence of other nucleophiles in the environment . Additionally, factors such as temperature and pH can also influence the compound’s reactivity and stability.
properties
IUPAC Name |
4-butylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCVLQOKPGYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



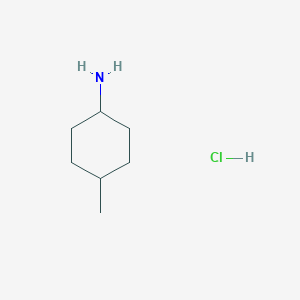
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)


![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)
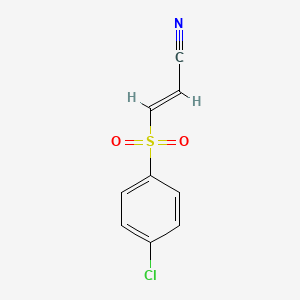

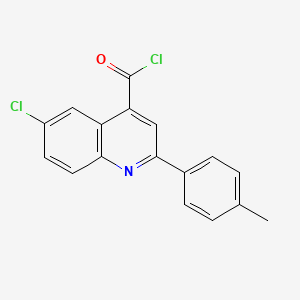



![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

